Cas no 1956371-32-6 (2-(3-(Trifluoromethyl)phenyl)quinazoline)

2-(3-(Trifluoromethyl)phenyl)quinazoline is a fluorinated quinazoline derivative characterized by its trifluoromethyl-substituted phenyl moiety. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits notable stability and reactivity, particularly in cross-coupling reactions and as a building block for heterocyclic synthesis. Its trifluoromethyl group contributes to improved lipophilicity and metabolic resistance, which are advantageous in drug discovery applications. The quinazoline core further allows for versatile functionalization, enabling the development of biologically active molecules. This compound is primarily utilized in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents targeting complex biochemical pathways.
2-(3-(Trifluoromethyl)phenyl)quinazoline structure
1956371-32-6 structure
商品名:2-(3-(Trifluoromethyl)phenyl)quinazoline
CAS番号:1956371-32-6
MF:C15H9F3N2
メガワット:274.240573644638
CID:5714221
PubChem ID:72698908

2-(3-(Trifluoromethyl)phenyl)quinazoline 化学的及び物理的性質

名前と識別子

    • 1956371-32-6
    • 2-(3-(TRIFLUOROMETHYL)PHENYL)QUINAZOLINE
    • DNMURFXZXYDRFG-UHFFFAOYSA-N
    • 2-[3-(trifluoromethyl)phenyl]quinazoline
    • Quinazoline, 2-[3-(trifluoromethyl)phenyl]-
    • 2-(3-(Trifluoromethyl)phenyl)quinazoline
    • インチ: 1S/C15H9F3N2/c16-15(17,18)12-6-3-5-10(8-12)14-19-9-11-4-1-2-7-13(11)20-14/h1-9H
    • InChIKey: DNMURFXZXYDRFG-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=C(C=1)C1N=CC2C=CC=CC=2N=1)(F)F

計算された属性

  • せいみつぶんしりょう: 274.07178278g/mol
  • どういたいしつりょう: 274.07178278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

  • 密度みつど: 1.313±0.06 g/cm3(Predicted)
  • ふってん: 293.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 1.52±0.59(Predicted)

2-(3-(Trifluoromethyl)phenyl)quinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM212913-1g
2-(3-(Trifluoromethyl)phenyl)quinazoline
1956371-32-6 97%
1g
$547 2021-08-04
Chemenu
CM212913-1g
2-(3-(Trifluoromethyl)phenyl)quinazoline
1956371-32-6 97%
1g
$642 2022-12-28

2-(3-(Trifluoromethyl)phenyl)quinazoline 関連文献

2-(3-(Trifluoromethyl)phenyl)quinazolineに関する追加情報

Introduction to 2-(3-(Trifluoromethyl)phenyl)quinazoline (CAS No. 1956371-32-6)

2-(3-(Trifluoromethyl)phenyl)quinazoline, identified by its Chemical Abstracts Service (CAS) number 1956371-32-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its biological activity and pharmacological potential. The presence of a trifluoromethyl group in its structure at the 3-position of the phenyl ring introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The quinazoline core is a fused bicyclic system consisting of a benzene ring and a pyridazine ring. This structural motif is known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of substituents such as the trifluoromethyl group can modulate these activities by influencing the compound's solubility, metabolic stability, and binding affinity to biological targets. In recent years, there has been a surge in interest towards fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles.

The synthesis of 2-(3-(Trifluoromethyl)phenyl)quinazoline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Common synthetic routes include condensation reactions between appropriately substituted phenols or anilines with amidines or hydrazines, followed by functional group transformations such as halogenation and trifluoromethylation. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to construct the quinazoline ring system efficiently.

One of the most compelling aspects of 2-(3-(Trifluoromethyl)phenyl)quinazoline is its potential as an intermediate in the development of novel therapeutic agents. The trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to enhance metabolic stability and binding interactions with biological targets. For instance, studies have shown that trifluoromethylated compounds often exhibit increased lipophilicity and resistance to enzymatic degradation, which are critical factors for drug efficacy.

Recent research has highlighted the role of quinazoline derivatives in addressing various diseases, particularly cancer. The quinazoline scaffold is a key component in several FDA-approved drugs, including Gleevec® (imatinib), which is used to treat chronic myeloid leukemia. The structural features of 2-(3-(Trifluoromethyl)phenyl)quinazoline suggest that it may possess similar inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that quinazoline derivatives can disrupt signaling pathways critical for tumor growth and survival.

In addition to its anticancer potential, 2-(3-(Trifluoromethyl)phenyl)quinazoline has shown promise in other therapeutic areas. For example, it may be explored as an antimicrobial agent against drug-resistant bacteria. The trifluoromethyl group can enhance the compound's ability to interact with bacterial enzymes and inhibit their function, thereby providing a new avenue for combating infections.

The pharmacokinetic properties of 2-(3-(Trifluoromethyl)phenyl)quinazoline are also of great interest. Fluorinated compounds generally exhibit better oral bioavailability compared to their non-fluorinated counterparts due to improved solubility and reduced susceptibility to metabolic degradation. This characteristic makes it an attractive candidate for oral administration in therapeutic applications.

Computational modeling and molecular docking studies have been instrumental in understanding the binding interactions of 2-(3-(Trifluoromethyl)phenyl)quinazoline with biological targets. These studies help predict its efficacy and potential side effects before moving into costly and time-consuming experimental trials. Advanced computational techniques can simulate how the compound interacts with proteins such as kinases, proteases, and ion channels, providing insights into its mechanism of action.

The development of novel synthetic methodologies for fluorinated quinazolines remains an active area of research. Innovations in synthetic chemistry aim to improve yield, selectivity, and sustainability while reducing costs associated with fluorination processes. Green chemistry principles are being increasingly adopted to minimize waste and hazardous byproducts during synthesis.

The regulatory landscape for new pharmaceutical compounds like 2-(3-(Trifluoromethyl)phenyl)quinazoline is stringent but well-defined. Regulatory agencies such as the FDA and EMA require comprehensive data on safety, efficacy, and quality before approving a drug for clinical use. This ensures that patients receive safe and effective treatments while maintaining high standards for drug development.

In conclusion,2-(3-(Trifluoromethyl)phenyl)quinazoline (CAS No. 1956371-32-6) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Its potential applications in oncology, antimicrobial therapy, and other areas make it a valuable compound for further research and development. As our understanding of fluorinated compounds continues to grow,2-(3-(Trifluoromethyl)phenyl)quinazoline may play a crucial role in shaping the future of medicine.

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